2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine

Physicochemical profiling pKa prediction Lead optimization

2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine (CAS 313274-33-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine family, characterized by a fused imidazole-pyrimidine bicyclic core bearing a p-tolylthio methyl substituent at the 2-position. The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged pharmacophore in medicinal chemistry, with reported activities spanning anticancer, antimicrobial, antileishmanial, and kinase inhibitory applications.

Molecular Formula C14H13N3S
Molecular Weight 255.34
CAS No. 313274-33-8
Cat. No. B2779862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine
CAS313274-33-8
Molecular FormulaC14H13N3S
Molecular Weight255.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC2=CN3C=CC=NC3=N2
InChIInChI=1S/C14H13N3S/c1-11-3-5-13(6-4-11)18-10-12-9-17-8-2-7-15-14(17)16-12/h2-9H,10H2,1H3
InChIKeyMBJSSVHDSDCVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine (CAS 313274-33-8): Compound Identity and Pharmacophore Context for Procurement Decisions


2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine (CAS 313274-33-8) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrimidine family, characterized by a fused imidazole-pyrimidine bicyclic core bearing a p-tolylthio methyl substituent at the 2-position. The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged pharmacophore in medicinal chemistry, with reported activities spanning anticancer, antimicrobial, antileishmanial, and kinase inhibitory applications [1]. This specific compound, with molecular formula C14H13N3S and molecular weight 255.34 g/mol, serves as a versatile building block for further functionalization, offering a chemically tractable thioether linkage and an unsubstituted pyrimidine ring amenable to electrophilic or nucleophilic elaboration .

Why 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs in Structure-Focused Programs


Within the imidazo[1,2-a]pyrimidine class, even small structural modifications produce substantial shifts in physicochemical properties and biological target engagement. The 2-((p-tolylthio)methyl) derivative occupies a distinct chemical space defined by the presence of a thioether-linked 4-methylphenyl group at the 2-position, which simultaneously modulates lipophilicity, hydrogen-bonding capacity, and steric bulk relative to the unsubstituted core . Generic substitution with closely related analogs—such as the 5,7-dimethyl variant (CAS 312614-26-9), the 3-bromo variant (CAS 313274-38-3), or the 2-phenyl-3-(p-tolylthio) regioisomer (CAS 332119-55-8)—introduces changes in molecular shape, electronic distribution, and metabolic liability that alter both synthetic tractability and pharmacological profile . The unsubstituted pyrimidine ring of the target compound also preserves maximal synthetic degrees of freedom, a feature lost in di-substituted analogs. The quantitative evidence below clarifies the specific dimensions along which this compound diverges from its closest comparators.

Quantitative Comparator Evidence for 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine: Physicochemical, Structural, and Pharmacological Differentiation


Predicted pKa Shift Versus Parent Imidazo[1,2-a]pyrimidine Reveals Electronic Modulation by the 2-Thioether Substituent

The target compound exhibits a predicted pKa of 5.24 ± 0.30, compared to 5.50 ± 0.30 for the parent imidazo[1,2-a]pyrimidine core . This ΔpKa of −0.26 units is consistent with a modest electron-withdrawing inductive effect exerted by the thioether-linked p-tolyl group through the methylene spacer, which increases the acidity of the conjugate acid form. The direction and magnitude of this shift are relevant for researchers optimizing ionization state at physiological pH; a compound with pKa 5.24 is approximately 64% ionized at pH 5.5, versus 50% ionization for the parent core (calculated via Henderson–Hasselbalch), affecting solubility, permeability, and protein-binding profiles.

Physicochemical profiling pKa prediction Lead optimization

Predicted Density and Molecular Volume Differentiation from 5,7-Dimethyl Analog

The target compound has a predicted density of 1.23 ± 0.1 g/cm³ and a molecular weight of 255.34 g/mol . Its closest di-methylated analog, 5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine (CAS 312614-26-9), has a molecular weight of 283.4 g/mol . The absence of the two methyl groups on the pyrimidine ring of the target compound results in a lower molecular weight (ΔMW = −28.1 g/mol, approximately −10%), reduced lipophilicity, and a smaller molecular volume, which translates to higher aqueous solubility (estimated via general solubility–molecular volume relationships) and greater synthetic accessibility for further ring functionalization. The unsubstituted pyrimidine positions (5 and 7) remain available for regioselective electrophilic aromatic substitution, a synthetic advantage lost in the 5,7-dimethyl analog.

Molecular design Crystal engineering Formulation

Regioisomeric Differentiation: 2-((p-Tolylthio)methyl) vs. 2-Phenyl-3-(p-tolylthio) Substitution Pattern

The target compound bears the p-tolylthio group at the 2-position methylene linker, whereas the closely related analog 2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine (CAS 332119-55-8) places a phenyl group at the 2-position and the p-tolylthio substituent directly at the 3-position . This regioisomeric shift fundamentally alters the spatial orientation of the aryl-thioether pharmacophoric element relative to the imidazo[1,2-a]pyrimidine hydrogen-bonding face. In the target compound, the thioether is connected via a flexible methylene spacer (one rotatable bond) to the 2-position, allowing conformational adaptation; in the 3-substituted analog, the thioether is directly attached to the electron-rich imidazole ring, altering electronic distribution. This difference is critical for structure-based drug design: the target compound's p-tolylthio group projects into a distinct region of chemical space with different steric and electronic constraints.

Regioisomerism Structure-activity relationships Target engagement

Anticancer Class-Level Inference: Imidazo[1,2-a]pyrimidine Derivatives Demonstrate Low-Micromolar Cytotoxicity Against MCF-7 Breast Cancer Cells

Although no direct cytotoxicity data exist for 2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine, structurally related imidazo[1,2-a]pyrimidine derivatives bearing imine/amine substituents have shown IC50 values of 39.0–43.4 μM against MCF-7 breast cancer cells and 35.1–35.9 μM against MDA-MB-231 triple-negative breast cancer cells [1]. The parent scaffold itself thus demonstrates intrinsic antiproliferative capacity. The target compound, as an unadorned 2-thioether derivative with an unsubstituted pyrimidine ring, represents the minimal pharmacophoric core; researchers pursuing scaffold-hopping or fragment-based approaches can use this compound as a well-defined starting point for systematic SAR exploration, with the expectation that appropriate substitution will yield potency improvements consistent with established imidazo[1,2-a]pyrimidine SAR trends.

Anticancer Cytotoxicity Breast cancer

Antileishmanial Class Activity: Imidazo[1,2-a]pyrimidine Pharmacophore Demonstrates >10-Fold Selectivity for Intracellular Amastigotes over Host Cells

A library-screening study identified an imidazo[1,2-a]pyrimidine derivative (compound 24) with an IC50 of 6.63 μM against Leishmania amazonensis, approximately two-fold more potent than the reference drug miltefosine, and exhibiting >10-fold selectivity for intracellular amastigotes over host cells [1]. While compound 24 is structurally more complex than 2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine, the core scaffold is identical, demonstrating that the imidazo[1,2-a]pyrimidine bicycle can engage validated antiparasitic targets. The 2-thioether motif in the target compound introduces a metabolically stable sulfur linkage that, based on the class precedent, could be elaborated to enhance potency and selectivity against Leishmania species. This class-level evidence supports procurement for antiparasitic drug discovery programs.

Antileishmanial Selectivity Neglected tropical diseases

Synthetic Tractability: Nucleophilic Displacement of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine with 4-Methylthiophenol Affords Defined Single-Position Functionalization

The target compound is synthesized via nucleophilic substitution of 2-(chloromethyl)imidazo[1,2-a]pyrimidine (CAS 57892-71-4) with 4-methylthiophenol under mild basic conditions [1]. This convergent, two-component assembly contrasts with the multicomponent cyclization routes required for more complex imidazo[1,2-a]pyrimidines (e.g., Groebke–Blackburn–Bienaymé reactions), which can introduce regioisomeric mixtures and require chromatographic separation. The 2-(chloromethyl) precursor is commercially available and well-characterized , enabling reliable, scalable preparation. The thioether linkage, once formed, is chemically robust under a wide range of reaction conditions (acids, bases, mild oxidants, reducing agents), making it an ideal handle-free building block for subsequent diversification without protecting-group requirements.

Synthetic chemistry Building block Thioether formation

Recommended Application Scenarios for 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine Based on Comparator Evidence


Medicinal Chemistry Fragment-Growth Campaigns Targeting Kinase or Antiparasitic Enzymes

Based on class-level evidence demonstrating low-micromolar anticancer activity (MCF-7 IC50 ~39–43 μM, MDA-MB-231 IC50 ~35–36 μM for proximate imidazo[1,2-a]pyrimidine analogs) [1] and validated antileishmanial scaffold activity (IC50 6.63 μM, >10× selectivity over host cells) [2], the target compound is well-suited as a minimal pharmacophoric core for fragment-based or structure-guided lead generation. Its unsubstituted pyrimidine ring provides multiple vectors for SAR expansion, while the p-tolylthio group offers a lipophilic anchor for target engagement. The predicted pKa of 5.24 may also favor oral bioavailability optimization in early lead development.

Synthetic Methodology Development and Heterocyclic Chemistry Research

The convergent synthesis from 2-(chloromethyl)imidazo[1,2-a]pyrimidine and 4-methylthiophenol proceeds with high positional selectivity and yields a single product without regioisomeric contamination. This makes the compound an ideal substrate for investigating late-stage functionalization reactions (e.g., directed C–H activation at pyrimidine positions 5 and 7, oxidation of the thioether to sulfoxide/sulfone, or quaternization at N1) without confounding isomeric byproducts. Its predicted density (1.23 g/cm³) and well-defined structure facilitate crystallographic studies of reaction products .

Antimicrobial Screening Libraries with Physicochemical Diversity Requirements

Imidazo[1,2-a]pyrimidine derivatives, including 3-benzoyl substituted analogs, have demonstrated antifungal MIC50 values comparable to fluconazole and ketoconazole against Candida species [3]. The target compound's pKa (5.24) and molecular weight (255.34) place it within favorable drug-like property ranges (Lipinski-compliant: MW <500, predicted LogP contribution from the p-tolylthio group moderate), making it a suitable entry for antimicrobial screening collections where scaffold novelty and physicochemical diversity are prioritized over pre-existing potency.

Chemical Biology Probe Development for Target Identification

The thioether linkage in the target compound provides a metabolically stable connection between the imidazo[1,2-a]pyrimidine recognition element and the p-tolyl aromatic group. This motif can be elaborated into photoaffinity probes or biotinylated derivatives for pull-down experiments aimed at identifying the molecular targets of imidazo[1,2-a]pyrimidine-based bioactive compounds. The regioisomeric purity of the 2-substituted (as opposed to 3-substituted) derivative ensures that target engagement data are not confounded by positional isomer heterogeneity.

Quote Request

Request a Quote for 2-((p-Tolylthio)methyl)imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.